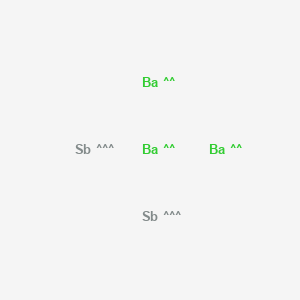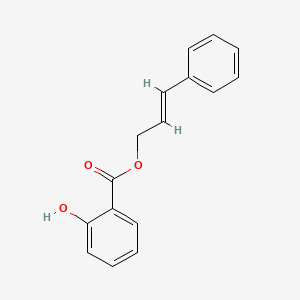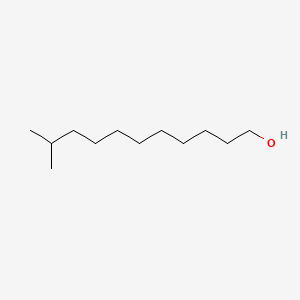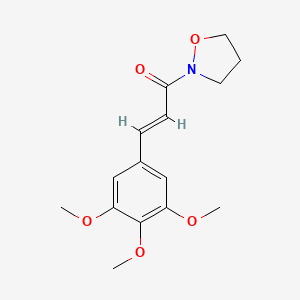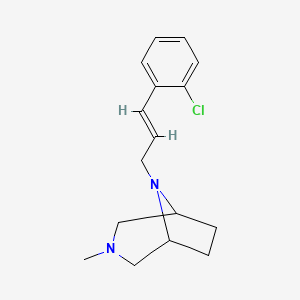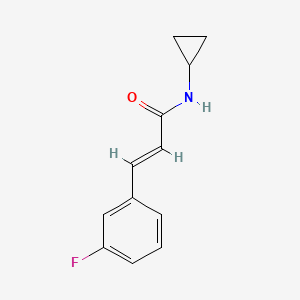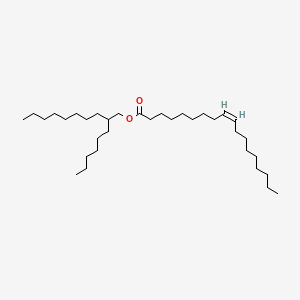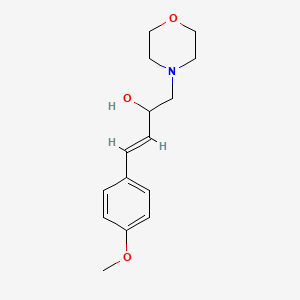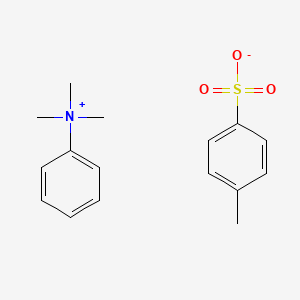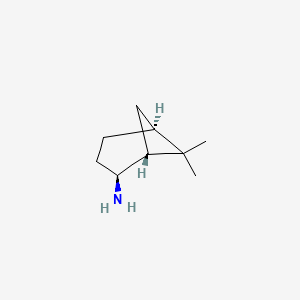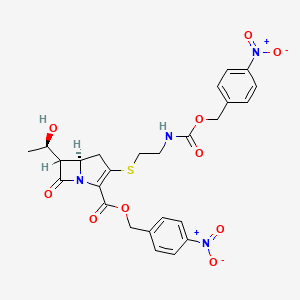
cis-b,b-Carotene
Übersicht
Beschreibung
cis-b,b-Carotene: is a naturally occurring carotenoid, a class of pigments found in plants, algae, and photosynthetic bacteria. Carotenoids are responsible for the vibrant colors of many fruits and vegetables. This compound is a specific isomer of beta-carotene, which is known for its role as a precursor to vitamin A. This compound is characterized by its long chain of conjugated double bonds, which give it its distinctive color and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-b,b-Carotene can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis typically involves the use of beta-ionone as a starting material, which undergoes a series of reactions such as acetylation, acidification, hydrogenation, halogenation, and Wittig reactions to form the desired carotenoid .
Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and environmental friendliness. This method involves the use of genetically engineered microorganisms that can produce high yields of the compound. The fermentation process is optimized by controlling factors such as temperature, pH, and nutrient availability .
Analyse Chemischer Reaktionen
Types of Reactions: cis-b,b-Carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Isomerization: Isomerization can be induced by exposure to light or heat, which causes the conversion between different isomeric forms of the compound.
Major Products Formed:
Oxidation: The major products of oxidation include various epoxides and aldehydes.
Reduction: Reduction typically yields more saturated hydrocarbons.
Isomerization: Isomerization results in the formation of different cis and trans isomers of beta-carotene.
Wissenschaftliche Forschungsanwendungen
cis-b,b-Carotene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-b,b-Carotene involves its conversion to vitamin A (retinal) in the body. This conversion is catalyzed by the enzyme beta-carotene dioxygenase. Vitamin A is essential for various biological processes, including vision, immune function, and cellular differentiation . Additionally, this compound acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Carotene
- Gamma-Carotene
- Lycopene
- Zeaxanthin
- Lutein
Comparison: cis-b,b-Carotene is unique among carotenoids due to its specific isomeric form, which affects its biological activity and stability. Compared to other carotenoids like lycopene and lutein, this compound has a higher provitamin A activity, making it a more effective source of vitamin A . Additionally, its antioxidant properties are comparable to those of other carotenoids, but its specific isomeric form may confer unique benefits in terms of bioavailability and stability .
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860004 | |
| Record name | beta,beta-Carotene, neo D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30430-49-0, 16910-92-2 | |
| Record name | cis-β-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30430-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta,beta-Carotene, neo D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


